(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of triazine, indole, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethylphenyl and nitrophenyl groups through nucleophilic aromatic substitution.
Hydrazone formation: Reaction of the triazine derivative with hydrazine to form the hydrazinylidene linkage.
Indole synthesis: Construction of the indole ring through Fischer indole synthesis or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitrophenyl group can yield the corresponding aniline derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
The compound may exhibit pharmacological activity, making it a candidate for drug development.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one
Properties
Molecular Formula |
C25H21N9O3 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C25H21N9O3/c1-14-7-8-17(13-15(14)2)27-24-29-23(26-16-9-11-18(12-10-16)34(36)37)30-25(31-24)33-32-21-19-5-3-4-6-20(19)28-22(21)35/h3-13,28,35H,1-2H3,(H2,26,27,29,30,31) |
InChI Key |
OZLIZQAARVTGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(NC5=CC=CC=C54)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.